molecular formula C20H20O7 B11038810 (2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11038810
M. Wt: 372.4 g/mol
InChI Key: BFXUMGQCPCMELH-AATRIKPKSA-N
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Description

(E)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 7-methoxy-1,3-benzodioxole-5-carbaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Potential use in the development of new materials or as a chemical intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the modulation of enzyme activity, inhibition of signaling pathways, and induction of apoptosis in cancer cells. Additionally, the compound’s methoxy groups contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl or methoxy groups on the aromatic rings.

    Curcumin: A well-known chalcone derivative with potent anti-inflammatory and antioxidant properties.

Uniqueness

(E)-3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of methoxy and benzodioxole groups, which contribute to its distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological effects compared to other chalcones and related compounds.

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H20O7/c1-22-15-7-12(8-18-20(15)27-11-26-18)5-6-14(21)13-9-16(23-2)19(25-4)17(10-13)24-3/h5-10H,11H2,1-4H3/b6-5+

InChI Key

BFXUMGQCPCMELH-AATRIKPKSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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